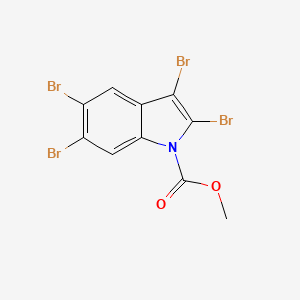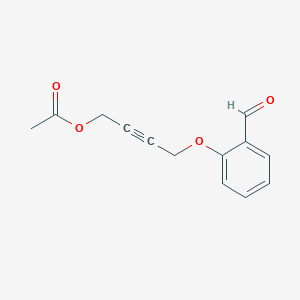
4-(2-Formylphenoxy)but-2-yn-1-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Formylphenoxy)but-2-yn-1-yl acetate is an organic compound with the molecular formula C13H10O4. It is characterized by the presence of a formyl group attached to a phenoxy ring, which is further connected to a but-2-yn-1-yl acetate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Formylphenoxy)but-2-yn-1-yl acetate typically involves the reaction of 2-formylphenol with but-2-yn-1-yl acetate under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
化学反应分析
Types of Reactions: 4-(2-Formylphenoxy)but-2-yn-1-yl acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 4-(2-Carboxyphenoxy)but-2-yn-1-yl acetate.
Reduction: 4-(2-Hydroxyphenoxy)but-2-yn-1-yl acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(2-Formylphenoxy)but-2-yn-1-yl acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(2-Formylphenoxy)but-2-yn-1-yl acetate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenoxy and but-2-yn-1-yl acetate moieties can also interact with hydrophobic pockets in proteins, affecting their function.
相似化合物的比较
4-(2,2’-Bithiophen-5-yl)but-3-yn-1-yl acetate: Similar structure but with a bithiophene moiety instead of a formylphenoxy group.
(2-Formylphenoxy)acetate: Lacks the but-2-yn-1-yl acetate moiety.
Uniqueness: 4-(2-Formylphenoxy)but-2-yn-1-yl acetate is unique due to the combination of its formylphenoxy and but-2-yn-1-yl acetate groups, which confer distinct reactivity and interaction profiles compared to similar compounds.
属性
CAS 编号 |
874163-53-8 |
|---|---|
分子式 |
C13H12O4 |
分子量 |
232.23 g/mol |
IUPAC 名称 |
4-(2-formylphenoxy)but-2-ynyl acetate |
InChI |
InChI=1S/C13H12O4/c1-11(15)16-8-4-5-9-17-13-7-3-2-6-12(13)10-14/h2-3,6-7,10H,8-9H2,1H3 |
InChI 键 |
SUTAKHHEXNMGOU-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCC#CCOC1=CC=CC=C1C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



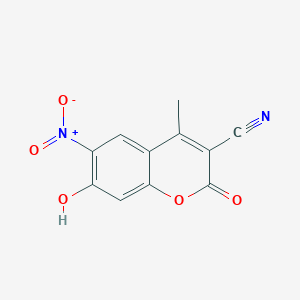
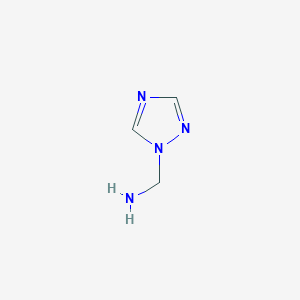
![3-(Benzenesulfinyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14202412.png)
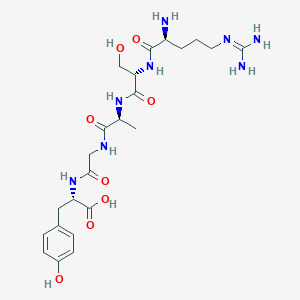
![4-[(4-Iminocyclohexa-2,5-dien-1-yl)amino]benzene-1-thiol](/img/structure/B14202424.png)
![3-{3-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B14202431.png)
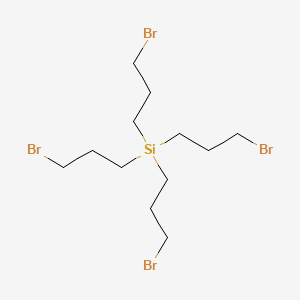

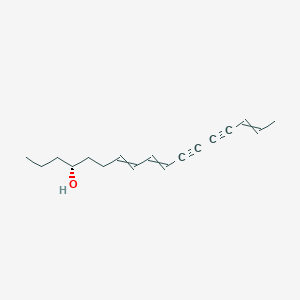

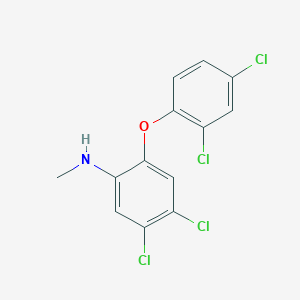
![N-(Bicyclo[2.2.2]octan-2-yl)undec-10-enamide](/img/structure/B14202481.png)
